molecular formula C15H26N2O2 B2694289 N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide CAS No. 1355812-99-5

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide

Cat. No.: B2694289
CAS No.: 1355812-99-5
M. Wt: 266.385
InChI Key: CUEABMJEWJYPPA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide is a chemical compound with a unique structure that includes a cyano group, a cyclohexyl group, and a methoxypentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide typically involves the reaction of 1-cyano-1-cyclohexylethylamine with 5-methoxypentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexyl group provides hydrophobic interactions, while the methoxypentanamide moiety can participate in hydrogen bonding. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclohexylethyl)-4-ethoxybutanamide
  • N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide
  • 2-N-(1-Cyano-1-cyclohexylethyl)thiophene-2,4-dicarboxamide

Uniqueness

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-5-methoxypentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(12-16,13-8-4-3-5-9-13)17-14(18)10-6-7-11-19-2/h13H,3-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEABMJEWJYPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)CCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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